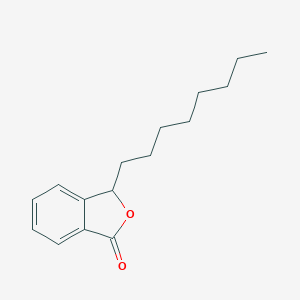

3-Octylphthalide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137786-58-4 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

3-octyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C16H22O2/c1-2-3-4-5-6-7-12-15-13-10-8-9-11-14(13)16(17)18-15/h8-11,15H,2-7,12H2,1H3 |

InChI Key |

MYGRPRSFUHJZPY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |

Canonical SMILES |

CCCCCCCCC1C2=CC=CC=C2C(=O)O1 |

Synonyms |

3-octylphthalide NY 008 NY-008 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of 3 Octylphthalide

Botanical and Microbial Sources of 3-Octylphthalide

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in ecological interactions. nih.gov While phthalides as a chemical group are found across different life forms, the specific distribution of this compound is more defined. researchgate.net

The primary botanical sources of phthalides belong to the Apiaceae family. mdpi.com

Apium graveolens (Celery): Celery, particularly its seeds, is a well-documented source of various phthalides, which contribute to its characteristic aroma and biological properties. researchgate.netmdpi.com The plant is an indigenous species of the Mediterranean region and is cultivated globally. mdpi.com While 3-n-butylphthalide is the most frequently cited phthalide (B148349) in celery, related alkylphthalides like this compound are also present. mdpi.comphcogj.com

Glebionis coronaria (Garland Chrysanthemum): Formerly known as Chrysanthemum coronarium, this species is a flowering plant in the Asteraceae family native to the Mediterranean. wikipedia.org It is used as a leaf vegetable in East Asian cuisine. wikipedia.org Research has identified the leaves and stems of this plant as a natural source of (S)-3-octylphthalide.

While the biosynthesis of phthalides is well-established in plants, evidence points to their production by microorganisms as well. researchgate.net Fungi, in particular, are known producers of a vast array of secondary metabolites. nih.gov

Fungal Sources: Phthalide derivatives have been successfully isolated from edible fungi. For instance, research on the mushroom Pleurotus ostreatus (Oyster Mushroom) led to the identification of two phthalide derivatives from its culture. jst.go.jp While direct production of this compound by a specific fungus has not been extensively documented, some fungi, such as Aspergillus candidus, have been used in biotransformation processes to produce hydroxylated phthalide metabolites from precursors like 3-n-butylidenephthalide. mdpi.com The biosynthesis of the phthalide core in fungi is understood to originate from the polyketide pathway. nih.gov

Bacterial Influence: The role of bacteria in phthalide production appears to be more indirect. Studies on Angelica sinensis, another plant in the Apiaceae family rich in phthalides, have shown a strong correlation between the rhizosphere microbiome and the accumulation of these compounds. nih.govnih.gov Specific genera of bacteria, such as Bacillus, isolated from the plant's root zone, were found to significantly increase the concentration of certain phthalides in the plant. nih.govnih.gov This suggests that while the bacteria may not produce the final compound themselves, they likely synthesize enzymes or other components that are utilized by the plant in its own biosynthetic pathways, thereby stimulating the production of phthalides. nih.gov

Table 1: Identified Natural Sources of this compound and Related Phthalides

| Biological Source | Kingdom | Genus/Species | Compound Type |

|---|---|---|---|

| Celery | Plantae | Apium graveolens | Phthalides |

| Garland Chrysanthemum | Plantae | Glebionis coronaria | (S)-3-octylphthalide |

| Oyster Mushroom | Fungi | Pleurotus ostreatus | Phthalide Derivatives |

| Rhizosphere Bacteria | Bacteria | Bacillus sp. | Influences Phthalide Accumulation |

Specific Plant Genera and Species Identification

Advanced Extraction Techniques for this compound Research

To isolate this compound and other lipophilic compounds from complex natural matrices, researchers have moved beyond traditional solvent extraction towards more efficient, rapid, and environmentally benign "green" technologies.

Supercritical Fluid Extraction (SFE) is a sophisticated separation technique that uses a supercritical fluid—a substance at a temperature and pressure above its critical point—as the extraction solvent. jst.go.jp Carbon dioxide (CO2) is the most commonly used solvent due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and the fact that it leaves no solvent residue. google.com

The methodology involves passing supercritical CO2 through a packed bed of the plant material (e.g., ground celery seeds). The CO2, now in a state with liquid-like density and gas-like viscosity, readily dissolves the non-polar this compound. jst.go.jp The extract-laden fluid is then depressurized, causing the CO2 to return to a gaseous state and evaporate, leaving behind the pure, solvent-free extract.

Optimization of SFE is critical for maximizing yield and selectivity. Key parameters include:

Pressure and Temperature: These directly influence the density and solvating power of the supercritical fluid. For phthalide extraction from celery seeds, pressures between 250 to 300 bars at a temperature of 40°C have been effectively used.

Co-solvents: The polarity of supercritical CO2 can be modified by adding a small amount of a polar co-solvent (e.g., ethanol), which can enhance the extraction of moderately polar compounds. jst.go.jp

Flow Rate and Time: The flow rate of the supercritical fluid and the total extraction time must be optimized to ensure complete extraction without excessive energy consumption.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvents in contact with the sample material, significantly accelerating the extraction process. mdpi.com The protocol involves immersing the plant material in a suitable solvent and exposing the mixture to microwave radiation in a controlled system. mdpi.comrsc.org

The microwave energy causes rapid heating of the solvent and the residual moisture within the plant cells. This internal superheating generates pressure that ruptures the cell walls, facilitating the release of target compounds into the solvent. rsc.org The primary advantages of MAE are a drastic reduction in extraction time (minutes versus hours for conventional methods) and lower solvent consumption. mdpi.com

Development of an MAE protocol for this compound involves optimizing several factors:

Solvent Choice: The solvent must have a high dielectric constant to absorb microwave energy effectively. Ethanol (B145695) and methanol-water mixtures are common choices. mdpi.com

Microwave Power and Time: Higher power can lead to faster extraction but also risks thermal degradation of the compound. An optimal balance must be found.

Temperature: Controlled temperature settings prevent the analyte from decomposing. mdpi.com

Sample Characteristics: The particle size and moisture content of the plant material can affect the efficiency of microwave absorption and compound release.

Ultrasound-Assisted Extraction (UAE) employs the energy of ultrasonic waves (typically 20–100 kHz) to enhance extraction efficiency. The mechanism is based on acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. scivisionpub.com The collapse of these bubbles near the plant cell walls generates powerful microjets and shockwaves that disrupt the cell structure, improving solvent penetration and mass transfer of the target compound from the matrix into the solvent. scivisionpub.com

The application of UAE for extracting essential oils rich in phthalides from celery seeds has been shown to be highly effective. mdpi.comnih.gov A typical procedure involves sonicating a slurry of the plant material and solvent using an ultrasonic probe or bath.

Key parameters optimized in UAE protocols include:

Ultrasonic Power and Frequency: Higher power generally increases extraction yield, but excessive power can degrade the target compounds.

Sonication Time: Studies on celery seeds found an optimal sonication time of 50 minutes for maximizing essential oil yield. nih.gov

Extraction Temperature: Temperature affects solvent properties and mass transfer rates. For polysaccharides from Momordica charantia, an optimal temperature of 74°C was identified. brieflands.com

Solvent and Solid-to-Liquid Ratio: The nature of the solvent and its volume relative to the sample mass are crucial for achieving high extraction efficiency. brieflands.com

Table 2: Comparison of Advanced Extraction Methodologies for this compound

| Technique | Principle | Key Parameters for Optimization | Advantages |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. | Pressure, Temperature, Co-solvent, Flow Rate | Solvent-free extract, Low temperature, High selectivity |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and disrupts plant cells. | Solvent Type, Microwave Power, Time, Temperature | Reduced extraction time, Lower solvent volume |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. | Ultrasonic Power, Frequency, Time, Temperature, Solvent Ratio | Increased efficiency, Reduced time and temperature |

Green Solvent Extraction Approaches and Efficiency Assessment

In the pursuit of sustainable chemical practices, green solvent extraction methodologies have become paramount for the isolation of natural products like this compound. These techniques aim to reduce or eliminate the use of hazardous organic solvents, minimize energy consumption, and shorten extraction times. Key green approaches applicable to phthalide extraction include Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE).

Supercritical Fluid Extraction (SFE): SFE, particularly with carbon dioxide (SC-CO₂), stands out as a superior "green chemistry" technology for isolating herbal extracts without organic solvent residues. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and its solvent power can be finely tuned by altering pressure and temperature. This allows for selective extraction of target compounds.

For plants rich in phthalides, such as celery (Apium graveolens), SFE has been effectively employed. waocp.orgnih.gov In a typical process, milled plant material is placed in an extractor vessel, and SC-CO₂ flows through it. mdpi.comwaocp.org The pressure and temperature are controlled to optimize the extraction of specific compounds. For instance, celery seed extracts have been obtained using pressures of 25 MPa and temperatures of 45°C. waocp.org Research on celery fruit extraction demonstrated that varying the pressure (10 MPa vs. 30 MPa) at a constant temperature (39.85°C) did not significantly alter the chemical composition of the major components, though yields could be affected. mdpi.comresearchgate.net The resulting extracts are typically complex mixtures containing 3-n-butylphthalide and sedanolide (B190483) as major constituents. mdpi.com

Microwave-Assisted Extraction (MAE): MAE is an advanced technique that uses microwave energy to heat the solvent and plant matrix, accelerating the extraction of bioactive compounds. slideshare.netresearchgate.net The process involves ionic conduction and dipole rotation, which generates heat within the plant cells, causing them to rupture and release their contents into the solvent. slideshare.net This method offers significant advantages, including reduced extraction time (minutes versus hours for conventional methods), lower solvent consumption, and often improved extraction yields. slideshare.netmdpi.com

The efficiency of MAE is influenced by several factors, including the nature of the solvent, solvent-to-material ratio, extraction time, temperature, and microwave power. researchgate.net For extracting compounds from blueberries, for example, a hydroethanolic solvent was used with extraction times of 20 minutes at temperatures ranging from 30°C to 60°C. upm.edu.my The use of green solvents like water or ethanol in MAE makes it an environmentally friendly option for obtaining natural product extracts. researchgate.netmdpi.com

Table 1: Comparison of Green Solvent Extraction Parameters for Phthalide-Containing Plants

| Technique | Plant Source (Example) | Solvent | Pressure (MPa) | Temperature (°C) | Extraction Time | Key Findings/Observations | Reference |

|---|---|---|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Celery (Apium graveolens) Fruit/Seed | Carbon Dioxide (CO₂) | 10 - 30 | ~40 - 45 | 2.5 - 4 hours | Effective for isolating phthalides like sedanolide and 3-butylphthalide; composition showed little variation with pressure changes. | mdpi.comwaocp.org |

| Microwave-Assisted Extraction (MAE) | General Plant Material | Hydroethanolic solutions, Water | N/A | 30 - 80 | 10 - 30 minutes | Significantly reduces extraction time and solvent volume compared to conventional methods; yield is comparable or improved. | mdpi.comupm.edu.my |

Sophisticated Chromatographic Purification Strategies for this compound

Following extraction, crude plant extracts contain a complex mixture of compounds, necessitating sophisticated purification strategies to isolate this compound in high purity. Modern chromatography is the cornerstone of this process, employing various techniques tailored to the physicochemical properties of the target molecule.

High-Performance Liquid Chromatography (HPLC) System Configurations

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of phthalides from complex mixtures. nih.gov The system consists of a pump to propel the mobile phase, an injector for sample introduction, a chromatographic column where separation occurs, and a detector to visualize the separated components. thermofisher.com

For the analysis of natural products like this compound, reversed-phase HPLC is most common. pharmtech.com In this configuration, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. organomation.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., acetic acid) to improve peak shape. nih.gov Separations can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (mobile phase composition changes over time), with gradient elution being particularly useful for resolving complex extracts containing compounds with a wide range of polarities. thermofisher.com Detection is commonly achieved using a UV-Vis Diode Array Detector (DAD), which can provide spectral information to aid in peak identification. nih.gov

Gas Chromatography (GC) Applications for Volatile Fractions

Gas Chromatography (GC) is an essential analytical tool for separating and analyzing volatile compounds that can be vaporized without decomposing. wikipedia.org This makes it highly suitable for the analysis of volatile fractions of plant extracts, which often contain phthalides responsible for their characteristic aroma, such as in celery. researchgate.net In GC, a sample is injected and vaporized, then carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. libretexts.org

Capillary columns, which are long, narrow tubes of fused silica (B1680970) with an internal coating of the stationary phase, are standard in modern GC for their high resolution. wikipedia.org The choice of stationary phase is critical for achieving separation. For general-purpose analysis of semi-volatile compounds like phthalides, a non-polar or intermediate-polarity phase is often used. The separated components are identified by a detector as they exit the column, with the Flame Ionization Detector (FID) and Mass Spectrometer (MS) being the most common. GC-MS is particularly powerful as it couples the separation power of GC with the identification capabilities of MS, allowing for the structural elucidation of individual components in a mixture. europa.eunih.gov

Countercurrent Chromatography (CCC) Principles and Implementation

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. researchgate.net The technique relies on partitioning a sample between two immiscible liquid phases—one stationary and one mobile. The stationary phase is held in the column by a centrifugal force, while the mobile phase is pumped through it. researchgate.net This method is exceptionally well-suited for the preparative separation of natural products. rsc.orgnih.gov

High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of CCC, has been successfully applied to the purification of phthalides from the traditional medicinal plant Ligusticum chuanxiong. tandfonline.comnih.gov The selection of a suitable biphasic solvent system is the most critical step and is based on the partition coefficient (K) of the target compounds. tandfonline.com A solvent system of n-hexane–ethyl acetate (B1210297)–methanol–water is often effective for separating moderately polar compounds like phthalides. tandfonline.comnih.gov In one study, HSCCC was coupled directly with semi-preparative HPLC to achieve online separation and purification of four phthalide compounds, demonstrating the power of combining different chromatographic techniques. nih.gov

**Table 2: Example of HSCCC System for Phthalide Separation from *Chuanxiong rhizoma***

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |

| Solvent System (v/v) | n-hexane-ethyl acetate-methanol-water-acetonitrile (8:2:5:5:5) | nih.gov |

| Crude Extract Load | 100 mg | nih.gov |

| Isolated Compounds | senkyunolide A, levistolide A, Z-ligustilide, 3-butylidenephthalide | nih.gov |

| Purity Achieved | >94% for all compounds (after subsequent semi-prep HPLC for co-eluted peaks) | nih.gov |

Preparative Chromatography Techniques for High-Purity Isolation

The ultimate goal of purification is often to obtain a significant quantity of a pure substance for structural elucidation or further research. teledynelabs.com Preparative chromatography is the up-scaling of an analytical separation to isolate and collect the target compound(s). rssl.comijcpa.in While analytical chromatography focuses on quantification and identification, preparative chromatography aims to maximize throughput and yield while maintaining a desired level of purity. teledynelabs.comthermofisher.com

Both preparative HPLC and preparative GC can be used, depending on the volatility and stability of the target compound. For non-volatile compounds like many phthalides, preparative HPLC is the method of choice. evotec.com The process involves using larger columns (with wider diameters), higher flow rates, and larger injection volumes compared to analytical HPLC. ijcpa.inthermofisher.com A fraction collector is used after the detector to automatically collect the eluent corresponding to the peak of interest. ijcpa.in Method development often begins at the analytical scale to optimize separation, and then the conditions are scaled up for the preparative run. rssl.com This approach is essential for isolating milligrams to grams of high-purity this compound from a semi-purified extract. evotec.com

Enantiomeric Separation and Stereochemical Analysis of this compound Isomers

This compound possesses a chiral center at the C3 position of the isobenzofuranone ring system, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-3-octylphthalide and (S)-3-octylphthalide. researchgate.netsydney.edu.au The separation of these enantiomers, a process known as chiral resolution, is crucial as different enantiomers of a molecule often exhibit distinct biological activities.

The separation of enantiomers requires a chiral environment. researchgate.net Chiral chromatography is the most common technique for this purpose. sigmaaldrich.comgcms.cz This can be achieved using either chiral HPLC or chiral GC, which employ a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. sigmaaldrich.comgcms.cz Cyclodextrin-based CSPs, for example, have toroidal structures with a hydrophobic interior and a hydrophilic exterior, allowing for differential inclusion and interaction with enantiomers, which leads to separation. sigmaaldrich.com

Once separated, stereochemical analysis is performed to determine the absolute configuration (R or S) of each enantiomer. sydney.edu.au This is a complex analytical task that often involves a combination of techniques. Chiroptical spectroscopy methods, such as measuring optical rotation (OR) or electronic circular dichroism (ECD), are primary tools. frontiersin.org The experimentally obtained data is often compared with data from standards of known configuration or with values predicted by computational chemistry methods. frontiersin.org Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and help in assigning their stereochemistry. wiley.com The stereochemical outcome of enzymatic reactions producing chiral molecules has been successfully determined by degrading the product and analyzing it via HPLC and ¹H NMR spectroscopy. nih.gov

Chemical Synthesis Strategies and Derivatization of 3 Octylphthalide

Retrosynthetic Analysis Approaches for 3-Octylphthalide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a viable synthetic route. sciprofiles.com For this compound, the analysis reveals several logical disconnections.

A primary disconnection breaks the C-O ester bond of the lactone ring, a transformation known as a Functional Group Interconversion (FGI). This leads back to a 2-(hydroxymethyl)benzoic acid derivative with the octyl group attached. A subsequent disconnection of the C-C bond between the aromatic ring and the hydroxyl-bearing carbon reveals a 2-acylbenzoic acid (2-nonanoylbenzoic acid) as a key precursor. This precursor can be cyclized to the phthalide (B148349) via reduction of the ketone.

Alternatively, the C3-C1' bond between the phthalide core and the octyl chain can be disconnected. This suggests a strategy involving the addition of an octyl nucleophile (e.g., an octyl Grignard reagent) to an electrophilic carbon at the C3 position. iastate.edu This could start from phthalide itself or a derivative like 3-bromophthalide. Another powerful approach envisions a disconnection across the aromatic ring, suggesting a coupling reaction between a benzoic acid derivative and an alkyne or alkene, which can then cyclize to form the lactone ring. rsc.orgresearchgate.net

These retrosynthetic pathways highlight three major classes of starting materials:

Ortho-substituted Benzoic Acids: Such as 2-nonanoylbenzoic acid or 2-formylbenzoic acid. beilstein-journals.org

Phthalic Anhydride (B1165640) or Phthalimide: Which can be converted to phthalide and then alkylated.

Halogenated Benzoic Acids: Such as 2-bromobenzoic acid, suitable for cross-coupling reactions. rsc.org

Total Synthesis Methodologies for this compound

Total synthesis involves the complete construction of this compound from basic chemical building blocks. Several methodologies have been developed, leveraging different chemical transformations to build the core structure and install the octyl side chain.

Several effective routes for the total synthesis of 3-substituted phthalides, including this compound, have been established.

One common strategy involves the reduction of 2-acylbenzoic acids . For this compound, the precursor would be 2-nonanoylbenzoic acid. The ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride. The resulting 2-(1-hydroxy-nonyl)benzoic acid spontaneously cyclizes under acidic or thermal conditions to form the five-membered lactone ring of this compound.

Another powerful method is the reaction with organometallic reagents . The Grignard reaction is a classic example, where an octylmagnesium halide (e.g., octylmagnesium bromide) adds to the carbonyl group of an aldehyde, such as in 2-formylbenzoate (B1231588) esters. byjus.comorganic-chemistry.orgwikipedia.org This forms a secondary alcohol which, after hydrolysis of the ester and subsequent acid-catalyzed lactonization, yields the target phthalide.

A more modern approach utilizes transition-metal-catalyzed cross-coupling reactions . A notable example is the copper-catalyzed domino Sonogashira coupling followed by a 5-exo-dig cyclization. rsc.org In this one-pot synthesis, o-bromobenzoic acid is reacted with a terminal alkyne (1-decyne). The reaction first forms a copper acetylide, which couples with the benzoic acid. The carboxylate then performs an intramolecular attack on the alkyne, which is activated by the copper(I) catalyst, leading directly to the formation of the 3-alkylidenephthalide intermediate, which is subsequently reduced to this compound. rsc.org

The C3 carbon of this compound is a chiral center, meaning the molecule exists as two enantiomers, (R)- and (S)-3-octylphthalide. As biological activity is often specific to one enantiomer, methods to synthesize a single enantiomer are highly valuable.

Chemoenzymatic methods have proven particularly effective for this purpose. A highly enantioselective synthesis of (S)-3-octylphthalide has been achieved through the asymmetric microbial hydroxylation of 2-alkylbenzoic acids. researchgate.net In this process, fungi such as Aspergillus niger or bacteria like Pseudomonas putida are used as biocatalysts. These microorganisms asymmetrically hydroxylate the benzylic position of a precursor like 2-nonylbenzoic acid to give the (S)-alcohol, which cyclizes to yield (S)-3-octylphthalide with high enantiomeric excess (ee). researchgate.net One reported synthesis using this type of microbial hydroxylation achieved a 10% yield with an impressive 99% ee for (S)-3-octylphthalide. researchgate.net

Another biocatalytic strategy is the asymmetric reduction of a ketone precursor. The asymmetric microbial reduction of methyl 2-acetylbenzoate using the yeast Geotrichum candidum yields (S)-3-methylphthalide in high yield and ee. researchgate.net This principle can be extended to precursors of this compound, such as methyl 2-nonanoylbenzoate, to achieve the desired (S)-enantiomer.

| Target Compound | Method | Biocatalyst | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-3-Octylphthalide | Microbial Hydroxylation | Aspergillus niger / Pseudomonas putida | 10% | 99% | researchgate.net |

| (S)-3-Methylphthalide | Asymmetric Microbial Reduction | Geotrichum candidum | 92% | 99% | researchgate.net |

| (S)-3-Butylphthalide | Microbial Hydroxylation | Aspergillus niger / Pseudomonas putida | 12% | 99% | researchgate.net |

Catalysis is central to many modern synthetic routes for this compound, offering improvements in efficiency, selectivity, and sustainability. These strategies can be broadly divided into biocatalysis and transition metal catalysis.

Biocatalysis , as discussed in the previous section, employs enzymes or whole microorganisms to perform specific transformations with high stereoselectivity. researchgate.netresearchgate.net Lipases are another class of enzymes used for the kinetic resolution of racemic phthalides, where one enantiomer is selectively acylated, allowing for the separation of the two. researchgate.net

Transition metal catalysis provides powerful, non-biological routes. Rhodium (Rh) catalysts, for example, can be used for the intramolecular hydroacylation of ortho-formylstyrenes or the coupling of benzoic acids with alkenes to form phthalides. researchgate.netresearchgate.net Palladium (Pd) and Copper (Cu) catalysts are instrumental in cross-coupling reactions, such as the Sonogashira coupling, which builds the carbon skeleton from simple, functionalized aromatic precursors and alkynes. rsc.org Catalytic hydrogenation is another key strategy, often used to reduce intermediates. For instance, an alkylidenephthalide formed from a condensation reaction can be reduced to an alkylphthalide using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). drhazhan.comlibretexts.org

| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Biocatalysis | Aspergillus niger | Asymmetric Hydroxylation | High Enantioselectivity | researchgate.netchalmers.seresearchgate.net |

| Transition Metal | Copper(I) Iodide | Domino Sonogashira Coupling / Cyclization | One-pot synthesis from simple precursors | rsc.org |

| Transition Metal | Rhodium Complex (e.g., [Cp*RhCl₂]₂) | C-H Activation / Coupling with Alkenes | High atom economy | researchgate.net |

| Transition Metal | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of C=C bonds | tcichemicals.com |

Stereoselective and Enantioselective Synthesis of this compound

Semi-Synthesis Approaches from Natural Precursors

Semi-synthesis is a strategy that utilizes a naturally occurring compound, which is often structurally complex, as a starting material for chemical modification. This approach can be more efficient than total synthesis for molecules with intricate scaffolds.

While there are no widely established semi-synthetic routes specifically for this compound, the principle could be applied if a suitable natural precursor were available. For example, many plants and fungi produce a variety of phthalide derivatives. If a natural phthalide with a different C3-alkyl or functionalized side chain were isolated in large quantities, it could potentially be converted to this compound. This would likely involve cleavage of the existing side chain and subsequent installation of the octyl group, for instance, via Wittig reaction followed by hydrogenation. This approach is contingent on the availability and reactivity of a suitable natural starting material.

Derivatization and Analogue Synthesis of this compound

Derivatization involves the chemical modification of the this compound structure to create new molecules, or analogues. This is often done in medicinal chemistry to explore structure-activity relationships (SAR), aiming to enhance desired properties or reduce unwanted ones.

A prominent example of a naturally occurring derivative is Paecilocin A , which is (S)-7-hydroxy-3-octylphthalide. researchgate.net This compound was isolated from a marine-derived fungus, Paecilomyces variotii. The synthesis of racemic Paecilocin A and its analogues has been reported, often starting from 3-hydroxyphthalic anhydride or a related precursor to introduce the C7-hydroxyl group. researchgate.netresearchgate.net

Synthetic efforts have also focused on creating a variety of analogues to probe biological activity. These modifications include:

Varying the Alkyl Chain: Synthesizing analogues with different chain lengths at the C3 position (e.g., 3-butyl-7-hydroxyphthalide) to determine the optimal chain length for a specific biological target. researchgate.net

Modifying the Aromatic Ring: Introducing or altering substituents on the benzene (B151609) ring, such as hydroxyl or methoxy (B1213986) groups, to influence properties like solubility and receptor binding. The synthesis of Paecilocin A is an example of adding a hydroxyl group. researchgate.net

Creating Phthalimide Analogues: Inspired by the phthalide scaffold of Paecilocin A, researchers have synthesized series of N-substituted phthalimides to mimic the parent compound and evaluate them as, for example, PPAR-γ agonists. fao.orgnih.gov

These derivatization strategies highlight the versatility of the phthalide core as a template for developing new chemical entities. A four-step synthesis of racemic paecilocin A and twelve of its analogues has been reported, demonstrating a flexible approach to generating a library of related compounds for biological screening. researchgate.net

Rational Design Principles for Novel this compound Analogues

The rational design of novel this compound analogues is a targeted approach that leverages an understanding of the molecule's physicochemical properties and its potential biological interactions to create new compounds with enhanced or specific characteristics. nih.gov This process moves beyond random screening, employing strategic modifications to optimize the parent structure.

Key principles in the rational design of this compound analogues include:

Modulation of Lipophilicity: The eight-carbon alkyl chain gives this compound significant lipophilicity, which influences its solubility, absorption, and ability to cross cell membranes. A primary design strategy involves modifying the length or structure of this alkyl chain. Shortening or introducing branching can decrease lipophilicity, while lengthening it can have the opposite effect. This modulation is critical for optimizing the compound's pharmacokinetic profile.

Bioisosteric Replacement: This principle involves substituting specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of improving the compound's properties while retaining its core activity. For this compound, this could involve:

Replacing the lactone oxygen with sulfur to create a thiolactone, altering its reactivity and metabolic stability.

Substituting hydrogens on the aromatic ring with fluorine atoms. This can block metabolic oxidation at those positions and alter the molecule's electronic properties, potentially enhancing binding to a biological target.

Conformational Constraint: Introducing elements of rigidity into the flexible octyl chain, such as double bonds or small rings, can lock the molecule into a specific three-dimensional shape. If a particular conformation is preferred for biological activity, this strategy can lead to more potent analogues by reducing the entropic penalty of binding to a target.

Introduction of Polar Functional Groups: While the parent molecule is highly nonpolar, the strategic introduction of polar groups (e.g., hydroxyl, amino, or carboxyl groups) onto the aromatic ring or the alkyl chain can create new hydrogen bonding opportunities. This can be crucial for enhancing interaction with specific biological targets and improving aqueous solubility.

The following table outlines these rational design strategies as applied to the this compound scaffold.

Table 1: Rational Design Strategies for this compound Analogues

| Design Strategy | Rationale | Potential Modification Example | Expected Outcome |

|---|---|---|---|

| Modulate Lipophilicity | To optimize membrane permeability and pharmacokinetic properties. | Replace octyl chain with a butyl or dodecyl chain. | Altered absorption, distribution, and metabolism profiles. |

| Bioisosteric Replacement | To enhance metabolic stability or target interaction. | Substitute aromatic hydrogens with fluorine; replace lactone oxygen with sulfur. | Increased half-life; modified binding affinity and electronic properties. |

| Conformational Constraint | To lock the molecule into a biologically active conformation. | Introduce a double bond or cyclopropyl (B3062369) group into the octyl chain. | Increased potency and selectivity by reducing conformational flexibility. |

| Introduce Polar Groups | To create new hydrogen-bonding interactions and improve solubility. | Add a hydroxyl (-OH) or methoxy (-OCH3) group to the aromatic ring. | Enhanced target-specific interactions and modified solubility. |

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. rsdjournal.org For this compound, systematic derivatization allows researchers to map out the chemical determinants of its function. This involves synthesizing a series of related compounds where one part of the molecule is varied at a time and assessing the impact on activity.

Key areas of SAR investigation for this compound include:

The 3-Alkyl Chain: The length and character of the substituent at the 3-position are critical. Studies on related compounds like alkyl gallates have shown that increasing the alkyl chain length can enhance lipophilicity, which often correlates with increased cytotoxic or antiproliferative activity up to a certain point, after which a "cutoff effect" may be observed. uc.pt Comparing this compound to its shorter-chain analogue, 3-n-butylphthalide, reveals how this change from a four-carbon to an eight-carbon chain significantly increases lipophilicity, which can drastically alter biological interactions and membrane transport.

The Phthalide Aromatic Ring: The benzene ring is a key site for modification. The introduction of electron-donating groups (e.g., hydroxyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) can profoundly impact the molecule's electronic distribution and its ability to participate in pi-stacking or other interactions with a biological target. The position of these substituents (ortho, meta, or para relative to the lactone fusion) is also a critical variable.

The Lactone Ring: The phthalide core, a bicyclic lactone, is fundamental to the molecule's identity. SAR studies often seek to confirm the necessity of this group. Opening the lactone ring to form the corresponding 2-(hydroxymethyl)benzoic acid derivative typically leads to a significant loss of activity, indicating the lactone moiety is an essential pharmacophore. Modifications might include altering the ring size or introducing substituents on the heterocyclic portion of the molecule.

The following table summarizes key structure-activity relationships for the phthalide scaffold based on systematic derivatization.

Table 2: Structure-Activity Relationship (SAR) Summary for Phthalide Derivatives

| Structural Feature | Modification | Inferred Relationship to Activity |

|---|---|---|

| 3-Alkyl Chain | Variation in chain length (e.g., C4 to C8 to C12). | Lipophilicity is a major driver of activity; an optimal chain length often exists for specific biological endpoints. |

| Introduction of unsaturation or branching. | Can alter molecular shape and flexibility, impacting how the molecule fits into a binding site. | |

| Aromatic Ring | Addition of electron-withdrawing groups (e.g., -Cl, -NO2). | Modifies the electronic character of the ring, potentially affecting target interactions and metabolic stability. |

| Addition of electron-donating groups (e.g., -OH, -OCH3). | Can introduce hydrogen bonding capabilities and alter metabolic pathways. |

| Lactone Ring | Ring-opening to the corresponding acid/alcohol. | The intact lactone ring is generally considered essential for the characteristic activity of phthalides. |

Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry is a powerful synthetic strategy aimed at the rapid production of large, diverse collections of compounds, known as libraries. providencecollegecalicut.ac.inresearchgate.net This approach is highly suitable for exploring the chemical space around a core scaffold like this compound to accelerate the discovery of new lead compounds. While traditional synthesis produces one molecule at a time, combinatorial methods generate many compounds simultaneously in a systematic manner. balajipharmacy.ac.in

A hypothetical combinatorial approach to generate a library of this compound analogues could be implemented using solid-phase synthesis, a technique pioneered by Bruce Merrifield. balajipharmacy.ac.in In this method, the initial starting material is chemically anchored to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin. researchgate.net

A potential combinatorial synthesis workflow could be:

Scaffold Anchoring: A suitable phthalide precursor, such as 2-carboxybenzaldehyde, is attached to a solid-phase support (resin bead).

Split-and-Pool Synthesis: To maximize diversity, the "split-and-pool" (or "split-mix") method can be employed. wikipedia.org The resin is divided into multiple portions. Each portion is reacted with a different building block. For example, to diversify the alkyl chain, one portion could be reacted with an octyl-Grignard reagent, another with a hexyl-Grignard, and a third with a benzyl-Grignard.

Cyclization and Re-Pooling: After the addition of the side chain, the precursors are treated with a reducing agent to facilitate reductive amination and subsequent cyclization to form the phthalide lactone ring. The separate resin portions are then recombined and mixed thoroughly.

Second Diversification: The pooled resin is again split into new portions. A second diversification step is performed, this time modifying a different part of the molecule, such as the aromatic ring (e.g., through nitration or halogenation, if the scaffold is compatible).

Cleavage and Library Formation: After all synthetic steps are complete, the final products are cleaved from the resin support, resulting in a library containing a large number of distinct this compound analogues.

This strategy allows for the exponential generation of compounds. For example, reacting 10 different starting scaffolds with 10 different alkylating agents and then 10 different aromatic modification reagents could theoretically produce 10 x 10 x 10 = 1,000 unique compounds in just three main stages.

Table 3: Hypothetical Combinatorial Synthesis of a this compound Analogue Library

| Step | Action | Description | Outcome |

|---|---|---|---|

| 1. Initialization | Anchor a precursor (e.g., 2-formylbenzoic acid) to a solid support resin. | The core scaffold is immobilized for easy handling and purification. | Resin-bound precursor ready for diversification. |

| 2. Split & Diversify (R1) | Divide resin into 'n' portions. React each portion with a different alkylating agent (R1-MgBr). | Introduces a variety of side chains at the 3-position (e.g., octyl, butyl, phenyl). | 'n' sets of resin beads, each with a different R1 side chain. |

| 3. Pool & Mix | Recombine all resin portions into a single vessel and mix thoroughly. | Creates a homogenized mixture of all intermediates from Step 2. | A single pool containing a diverse set of resin-bound compounds. |

| 4. Split & Diversify (R2) | Divide the pooled resin into 'm' portions. Perform a second reaction on the aromatic ring (e.g., nitration, R2). | Introduces a second point of diversity on the phthalide core. | 'm' sets of resin beads, each with a different R2 substitution. |

| 5. Cleavage | Treat the resin beads with a cleaving agent (e.g., trifluoroacetic acid). | Releases the final compounds from the solid support into solution. | A solution containing a library of n x m unique this compound analogues. |

Biosynthesis and Metabolic Pathways of 3 Octylphthalide

Elucidation of Biosynthetic Precursors and Pathway Intermediates

The biosynthesis of phthalides, including 3-octylphthalide, is largely understood to originate from the polyketide pathway. nih.govchemicalbook.com This pathway functions like a molecular assembly line, using simple carboxylic acid units as building blocks. Isotopic labeling studies have been fundamental in establishing that the core phthalide (B148349) structure is assembled via the linkage of acetate (B1210297) units, which are activated in the form of acetyl-CoA and malonyl-CoA, to form polyketide intermediates. nih.govchemicalbook.com

While the specific pathway for this compound has not been fully elucidated, a proposed biosynthetic route can be inferred from studies on related compounds, such as butylphthalide (B1668128) in plants like Ligusticum chuanxiong. mdpi.com This model suggests that a polyketide chain is the initial precursor. For this compound, this would likely involve the condensation of one molecule of acetyl-CoA (a two-carbon starter unit) with multiple molecules of malonyl-CoA (three-carbon extender units, which lose one carbon as CO2 during condensation). The octyl side chain at the C-3 position indicates that a fatty acyl-CoA, specifically octanoyl-CoA, likely serves as the starter unit, which is then extended by malonyl-CoA units to form the polyketide backbone that ultimately cyclizes to form the phthalide ring.

Accumulation of pathway intermediates is a key strategy for elucidating biosynthetic routes. nih.govplos.orgnih.gov In the study of related fungal metabolites, various intermediates have been identified. For instance, in the biosynthesis of the drimane–phthalide hybrid in fungi, a polyketide-terpenoid intermediate is formed. rsc.org For this compound, pathway intermediates would theoretically include the linear poly-β-keto chain, and its various reduced and dehydrated forms, prior to lactonization. However, specific intermediates for this compound biosynthesis have yet to be isolated and characterized from producing organisms. The compound (S)-7-hydroxy-3-octylphthalide, also known as paecilocin A, has been isolated from the jellyfish-derived fungus Paecilomyces variotii, suggesting that hydroxylated derivatives are part of the metabolic landscape. nih.govacs.org

Identification and Characterization of Biosynthetic Enzymes

The enzymatic machinery responsible for constructing this compound is central to understanding its biosynthesis. This involves a primary synthase to build the core structure and a suite of modifying enzymes to tailor it.

Phthalide Synthases and Their Functional Roles

The term "phthalide synthase" is not a formal enzyme classification. The primary catalytic role in forming the phthalide skeleton is attributed to Polyketide Synthases (PKSs) . nih.govwikipedia.org These are large, multi-domain enzymes that catalyze the iterative condensation of acyl-CoA units. wikipedia.orgsciepublish.com Based on their architecture and mechanism, PKSs are broadly classified into Type I, Type II, and Type III. wikipedia.orgnih.gov

Fungal secondary metabolism is rich with Type I PKSs, which are large, modular proteins where each module is responsible for one cycle of chain extension. wikipedia.org It is highly probable that a Type I PKS is responsible for synthesizing the polyketide precursor to this compound. This PKS would select the octanoyl-CoA starter unit and catalyze the subsequent condensations with malonyl-CoA. The PKS itself often contains integrated domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains, which determine the reduction state of the β-keto groups at each step, ultimately defining the structure of the octyl side chain. The final step catalyzed by the PKS complex is typically the cyclization and release of the product, in this case, the phthalide ring.

In some bacteria, Type III PKSs are known to produce aromatic polyketides. nih.govnih.gov For example, a Type III PKS from Bacillus subtilis can utilize long-chain fatty acyl-CoAs as starter substrates to produce aliphatic polyketides. nih.gov Studies on plant-derived phthalides also point towards Type III PKSs that catalyze the condensation of acetyl-CoA and malonyl-CoA to form an unstable intermediate that is then acted upon by a cyclase to form the phthalide scaffold. mdpi.com

Related Modifying Enzymes and Their Activities

Once the core phthalide structure is formed by a PKS, it often undergoes further modifications by tailoring enzymes. These enzymes introduce chemical diversity and are responsible for the specific characteristics of the final molecule.

Key modifying enzymes in phthalide biosynthesis include:

Oxidoreductases: This broad category includes cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2-OGD). These enzymes are frequently involved in the hydroxylation, epoxidation, and desaturation of natural products. mdpi.comresearchgate.net The isolation of (S)-7-hydroxy-3-octylphthalide implies the action of a hydroxylase that acts on the aromatic ring of the this compound precursor. nih.govscribd.com In the biosynthesis of butylphthalide in Ligusticum chuanxiong, a 2-OGD enzyme, LcSAO1, was identified as a desaturase that converts senkyunolide A into butylphthalide. mdpi.com

Methyltransferases: These enzymes add methyl groups to the molecule, often using S-adenosyl methionine (SAM) as a methyl donor. While not directly evident in the parent this compound structure, methylation is a common modification in related fungal polyketides. nih.gov

Esterases and Hydrolases: These enzymes can be involved in the release of the final product from the synthase complex or in modifying side chains. nih.gov

The table below summarizes enzymes implicated in the biosynthesis of phthalides and related compounds, providing a model for the types of enzymes likely involved in this compound formation.

| Enzyme Class | Specific Enzyme Example | Proposed Function in Phthalide Biosynthesis | Source Organism (Example) | Reference(s) |

| Polyketide Synthase (PKS) | Type I PKS | Catalyzes the iterative condensation of an acyl-CoA starter and malonyl-CoA extenders to form the polyketide backbone. | Fungi (general) | rsc.orgwikipedia.org |

| Polyketide Synthase (PKS) | Type III PKS | Catalyzes condensation of acetyl-CoA and malonyl-CoA to form a phthalide scaffold precursor. | Ligusticum chuanxiong | mdpi.com |

| Dioxygenase | LcSAO1 (a 2-OGD) | Catalyzes desaturation of a phthalide intermediate (senkyunolide A to butylphthalide). | Ligusticum chuanxiong | mdpi.com |

| Oxidoreductase | Polyphenol Oxidase | Implicated in the conversion of carbonyl to hydroxyl groups in phthalide transformation. | Angelica sinensis | frontiersin.orgnih.gov |

| Oxidoreductase | Shikimate Dehydrogenase | Implicated in the conversion of carbonyl to hydroxyl groups in phthalide transformation. | Angelica sinensis | frontiersin.orgnih.gov |

| Prenyltransferase | MfmD (DMATS-type) | Attaches a terpene moiety to a polyketide-derived phthalide precursor. | Fungi | rsc.org |

| Terpene Cyclase | MfmH (Pyr4-family) | Cyclizes the terpene moiety attached to the phthalide precursor. | Fungi | rsc.org |

Genetic and Molecular Basis of this compound Biosynthesis Regulation

The production of secondary metabolites like this compound is tightly regulated at the genetic level to ensure it occurs at the appropriate time and in response to specific environmental or developmental cues. The genes encoding the biosynthetic enzymes for a specific metabolite are typically located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC) . rsc.org

This clustering facilitates the coordinated regulation of all the genes required to produce the compound. The BGC for this compound would be expected to contain the gene for the core PKS, as well as genes for the necessary modifying enzymes (e.g., hydroxylases, reductases).

Regulation of gene expression within these clusters is complex and can occur at multiple levels: chemicalbook.comnih.gov

Cluster-Situated Regulators: Many BGCs contain one or more transcription factor genes located within the cluster itself. These regulatory proteins can bind to promoter regions of other genes in the cluster to either activate or repress their transcription.

Global Regulators: The expression of a BGC can also be controlled by global regulatory proteins that respond to broader cellular signals, such as nutrient availability (carbon, nitrogen), pH, and stress.

3'-Untranslated Regions (3'-UTRs): In eukaryotes like fungi, the 3'-UTRs of messenger RNAs (mRNAs) can contain regulatory sequences that influence gene expression post-transcriptionally, affecting mRNA stability and translation efficiency. nih.gov

While the specific BGC and regulatory elements for this compound have not yet been identified, the principles of fungal secondary metabolite regulation provide a clear framework for future investigation. nih.gov

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering offers a powerful suite of tools to increase the production of valuable natural products like this compound in their native or heterologous hosts. frontiersin.orgnih.gov These strategies focus on optimizing the flow of metabolites through the biosynthetic pathway and relieving regulatory bottlenecks.

Genetic Manipulation of Host Organisms for Overexpression

A primary strategy to boost production is the overexpression of key genes within the biosynthetic pathway. researchgate.netresearchgate.net This involves placing the genes under the control of strong, constitutive promoters to ensure high levels of transcription and, consequently, high concentrations of the biosynthetic enzymes.

Key targets for overexpression in the putative this compound pathway include:

Pathway-Specific Regulatory Genes: Overexpressing a positive regulator (activator) found within the BGC can simultaneously switch on the expression of all the structural genes in the cluster, leading to a coordinated increase in the entire pathway's capacity.

Precursor Supply Pathways: The production of this compound is dependent on the availability of precursor molecules, namely octanoyl-CoA and malonyl-CoA. Engineering strategies can be employed to increase the intracellular pools of these precursors. This might involve overexpressing enzymes in the fatty acid synthesis pathway (for octanoyl-CoA) or acetyl-CoA carboxylase, which converts acetyl-CoA to malonyl-CoA.

The table below outlines common genetic manipulation strategies and their expected impact on this compound production.

| Genetic Manipulation Strategy | Target Gene(s) | Expected Outcome | Reference(s) |

| Gene Overexpression | Core Polyketide Synthase (PKS) | Increased synthesis of the polyketide backbone, leading to higher product titer. | researchgate.netnih.gov |

| Gene Overexpression | Pathway-specific activator gene | Coordinated upregulation of all biosynthetic genes in the cluster. | frontiersin.org |

| Gene Overexpression | Acetyl-CoA Carboxylase (ACC) | Increased pool of malonyl-CoA, the primary extender unit for polyketide synthesis. | researchgate.net |

| Gene Knockout | Genes for competing pathways | Diversion of precursor metabolites away from undesirable side-products and towards the this compound pathway. | nih.gov |

| Promoter Engineering | Biosynthetic genes in the cluster | Replacement of native promoters with stronger, inducible, or constitutive promoters to achieve higher and more controlled expression. | nih.gov |

Pathway Optimization Techniques in Microbial Systems

Enhancing Precursor and Cofactor Supply

A fundamental strategy for improving the production of polyketides like this compound is to increase the intracellular pools of essential precursor molecules, primarily acetyl-CoA and malonyl-CoA. conicet.gov.arresearchgate.net These molecules serve as the basic building blocks for the polyketide chain assembled by polyketide synthases (PKSs). researchgate.net

Several approaches have been successfully employed to boost the availability of these precursors:

Overexpression of Acetyl-CoA Carboxylase (ACC): The enzyme acetyl-CoA carboxylase catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is often a rate-limiting step. Increasing the expression of the gene encoding ACC can directly enhance the malonyl-CoA pool available for the PKS.

Engineering Central Carbon Metabolism: Modifications to the central metabolic pathways, such as glycolysis, can be made to channel more carbon toward acetyl-CoA. This can involve the deregulation of key enzymes or the knockout of competing pathways that divert acetyl-CoA away from polyketide synthesis. rsc.org For instance, replacing native pathways with more efficient heterologous ones, such as substituting the native E. coli MEP pathway with the yeast mevalonate (B85504) pathway for terpenoid production, demonstrates a strategy that can be adapted for polyketide precursors. rsc.org

Development of Synthetic Acetyl-CoA Pathways: Innovative approaches include the design of synthetic pathways that are ATP-independent and conserve carbon, providing a more efficient route to acetyl-CoA from various carbon sources.

Optimization of Biosynthetic Gene Expression

The efficient expression of the heterologous biosynthetic genes for this compound is paramount. This involves a suite of synthetic biology tools and techniques aimed at balancing enzyme levels and preventing the accumulation of toxic intermediates.

Promoter Engineering: The choice of promoter to drive the expression of the PKS and modifying enzymes is critical. Strong constitutive promoters can lead to high levels of enzyme production, while inducible promoters allow for temporal control, separating the cell growth phase from the production phase. mdpi.com This can be important if the heterologous enzymes or the product itself are burdensome or toxic to the host. In yeast systems like Saccharomyces cerevisiae, a variety of promoters with different strengths (e.g., from genes like ADH1, TPI1, CYC1) are available for fine-tuning expression levels.

Gene Copy Number and Operon Organization: The stoichiometry of the biosynthetic enzymes needs to be carefully balanced. This can be achieved by varying the copy number of the individual genes, often by integrating them into the host chromosome or using plasmids with different copy numbers. Organizing the genes into a synthetic operon can ensure their coordinated expression. rsc.org

Codon Optimization: The codon usage of genes from a fungal or plant source may not be optimal for expression in a microbial host like E. coli or S. cerevisiae. researchgate.net Synthesizing the genes with codons optimized for the expression host can significantly enhance translational efficiency and prevent bottlenecks in protein synthesis.

Host Strain Engineering and Fermentation Process Optimization

The selection and engineering of the microbial host, or "chassis," is a key determinant of success. Escherichia coli and Saccharomyces cerevisiae are common choices due to their well-understood genetics and physiology, and the availability of extensive genetic tools. acs.orgfrontiersin.org

Key host engineering strategies include:

Knockout of Competing Pathways: Deleting genes for pathways that compete for precursors or that produce undesirable byproducts can significantly increase the flux towards the target molecule. For example, in the production of L-malic acid in Aspergillus oryzae, overexpressing a C4-dicarboxylate transporter to export the product out of the cell led to a significant increase in production rate, a strategy applicable to other secreted metabolites. nih.gov

Improving Host Tolerance: The accumulation of the final product or pathway intermediates can be toxic to the host cells. Engineering the host to have higher tolerance, for instance by overexpressing efflux pumps or stress response genes, can improve final titers.

Fermentation Optimization: The conditions of the fermentation process, such as temperature, pH, oxygen levels, and nutrient feeding strategies, must be optimized to maximize both cell growth and product formation. acs.org For example, a two-stage process might be employed where conditions first favor rapid cell growth, followed by a shift in conditions (e.g., induction of gene expression, change in temperature) to initiate and sustain high-level production of this compound.

The following table summarizes the key optimization techniques and their rationales.

| Optimization Strategy | Specific Technique | Rationale | Relevant Compounds/Pathways |

| Precursor Supply | Overexpression of Acetyl-CoA Carboxylase (ACC) | Increases the pool of malonyl-CoA, the primary extender unit for PKS. | Polyketides researchgate.net |

| Engineering of central carbon metabolism | Channels more carbon flux towards acetyl-CoA. | Terpenoids, Polyketides rsc.org | |

| Gene Expression | Promoter selection and engineering | Fine-tunes the expression level of biosynthetic genes to balance pathway flux and reduce metabolic burden. | Vanillin, Linalool, Geraniol mdpi.com |

| Codon optimization | Improves translational efficiency of heterologous genes in the host organism. | Actinorhodin researchgate.net | |

| Host Engineering | Knockout of competing pathways | Eliminates the diversion of precursors to unwanted byproducts. | L-malic acid nih.gov |

| Overexpression of transporters/efflux pumps | Increases product export and alleviates product toxicity to the host cell. | L-malic acid nih.gov | |

| Process Optimization | Two-stage fermentation | Separates the cell growth phase from the product synthesis phase for improved overall productivity. | General for secondary metabolites acs.org |

By systematically applying these pathway optimization techniques, it is feasible to develop robust microbial systems for the high-yield production of complex natural products like this compound, providing a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.

Mechanistic Biological Investigations of 3 Octylphthalide in Research Models

Molecular and Cellular Mechanisms of Action in In Vitro Systems

The therapeutic potential of 3-octylphthalide is underpinned by its diverse molecular and cellular activities. In vitro studies using various cell models have begun to elucidate the intricate mechanisms through which this compound exerts its effects. These investigations have explored its interactions with cellular receptors, its influence on enzyme activity, and its modulation of key signaling pathways that govern fundamental cellular processes.

The initial step in the action of many bioactive compounds involves binding to specific cellular receptors. baderlab.orgvanderbilt.eduomnipathdb.org The characterization of these ligand-receptor interactions is crucial for understanding the pharmacological profile of a compound. vanderbilt.eduomnipathdb.org In the context of this compound, research into its direct binding partners is an ongoing area of investigation.

Methodologies such as radioligand binding assays and fluorescence-based techniques are commonly employed to identify and characterize these interactions. revvity.comceltarys.comuni-regensburg.de These assays can determine the affinity (Kd) and specificity of a ligand for its receptor, providing quantitative measures of the binding strength. celtarys.com While specific high-affinity receptors for this compound have not been definitively identified in the provided search results, the exploration of its potential binding to various receptor families, including G-protein coupled receptors (GPCRs) and nuclear receptors, remains a key area of interest for future research. genome.jpmdpi.com The identification of such interactions would provide a direct link between the compound and the downstream cellular responses it elicits.

Table 1: Methodologies for Receptor Binding and Ligand-Receptor Interaction Studies

| Methodology | Principle | Information Gained |

| Radioligand Binding Assays | Utilizes a radiolabeled form of a ligand to quantify its binding to a receptor. celtarys.com | Binding affinity (Kd), receptor density (Bmax), and specificity of binding. celtarys.com |

| Fluorescence-Based Assays | Employs fluorescently tagged ligands or receptors to monitor binding events in real-time. celtarys.com | Binding kinetics (kon, koff), localization of binding sites, and can be adapted for high-throughput screening. celtarys.com |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as ligands bind to immobilized receptors. | Real-time kinetics of binding and dissociation without the need for labeling. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a receptor. | A complete thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS). |

Enzymes are critical regulators of a vast array of physiological processes, and their modulation by small molecules is a common mechanism of drug action. nih.govnih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes in complex biological systems. nih.govnih.govplos.org This technique can be used to identify compounds that either inhibit or activate specific enzymes. nih.gov

Investigations into the effects of this compound on enzyme activity have revealed its potential to interact with various enzyme classes. For instance, studies have explored its impact on metabolic enzymes, such as those involved in lipid metabolism and drug biotransformation. mdpi.com The ability of this compound to modulate the activity of key enzymes can have significant downstream consequences on cellular function. Further research is needed to create a comprehensive profile of the enzymes targeted by this compound and to understand the functional outcomes of these interactions.

Table 2: Techniques for Enzyme Inhibition and Activation Profiling

| Technique | Description | Application |

| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active sites of enzymes to measure their functional state. nih.govnih.govplos.org | Identification of novel enzyme targets and assessment of inhibitor/activator selectivity. nih.gov |

| In Vitro Enzyme Assays | Purified enzymes are incubated with the compound of interest, and the rate of substrate conversion is measured. | Determination of inhibitory constants (IC50, Ki) or activation constants (Ka). |

| Cell-Based Enzyme Activity Assays | Enzyme activity is measured within intact cells, providing a more physiologically relevant context. | Assessment of compound efficacy and mechanism of action in a cellular environment. |

| Proteomics | Quantitative analysis of the proteome to identify changes in the expression levels of enzymes in response to compound treatment. mdpi.com | Provides a global view of the cellular response to the compound. mdpi.com |

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately controlling cellular responses such as growth, differentiation, and survival. genome.jpcellsignal.comwikipedia.orgfrontiersin.orgnews-medical.netcusabio.com The mitogen-activated protein kinase (MAPK), nuclear factor-kappa B (NF-κB), and phosphoinositide 3-kinase (PI3K)/Akt pathways are three major signaling cascades that are often dysregulated in disease states. genome.jpcellsignal.comwikipedia.orgfrontiersin.orgnews-medical.netcusabio.comwikipedia.orgchumontreal.qc.canih.govembopress.orgmdpi.comcusabio.comdovepress.comnih.gov

Research has indicated that this compound can modulate the activity of these critical pathways. For example, studies have shown that it can influence the phosphorylation status of key proteins within the MAPK cascade, such as ERK, JNK, and p38. cusabio.commdpi.comnih.gov By altering the activity of these kinases, this compound can impact a wide range of cellular processes. news-medical.netcusabio.com Similarly, evidence suggests that this compound can interfere with the NF-κB signaling pathway, a central regulator of inflammation and immunity. wikipedia.orgfrontiersin.orgchumontreal.qc.cadovepress.comnih.gov This is often achieved by preventing the degradation of the inhibitory protein IκB, which in turn blocks the nuclear translocation of NF-κB. wikipedia.orgchumontreal.qc.ca Furthermore, the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation, has also been identified as a target of this compound. genome.jpcellsignal.comwikipedia.orgnih.govcusabio.com By inhibiting this pathway, this compound can promote apoptosis in cancer cells. nih.gov

Table 3: Key Signaling Pathways Modulated by this compound

| Signaling Pathway | Key Functions |

| MAPK Pathway | Regulates cell proliferation, differentiation, and stress responses. cusabio.com |

| NF-κB Pathway | Controls inflammation, immune responses, and cell survival. wikipedia.orgfrontiersin.orgdovepress.com |

| PI3K/Akt Pathway | Promotes cell growth, survival, and proliferation. genome.jpcellsignal.comwikipedia.orgnih.govcusabio.com |

The ultimate consequence of altered signaling pathways is a change in the expression of specific genes and proteins. github.com Techniques such as quantitative real-time PCR (qRT-PCR) and western blotting are used to measure changes in the expression of individual genes and proteins, respectively. More global approaches, such as microarray analysis and proteomics, can provide a comprehensive overview of the changes in gene and protein expression profiles following treatment with this compound. mdpi.com

Studies have demonstrated that this compound can significantly alter the expression of a variety of genes and proteins involved in key cellular processes. For instance, it has been shown to downregulate the expression of pro-inflammatory cytokines and upregulate the expression of pro-apoptotic proteins. These changes in gene and protein expression are consistent with the observed biological effects of the compound. A detailed analysis of the transcriptome and proteome of cells treated with this compound can provide valuable insights into its mechanism of action and identify potential biomarkers of its activity.

The ability to control cell proliferation and induce cell death is a hallmark of many therapeutic agents, particularly in the context of cancer. numberanalytics.comaustinpublishinggroup.com Apoptosis, or programmed cell death, is a tightly regulated process that eliminates damaged or unwanted cells. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info In contrast, necrosis is a form of cell death that results from acute cellular injury. nih.govd-nb.info

Numerous in vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. numberanalytics.com This anti-proliferative effect is often accompanied by the induction of apoptosis. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. numberanalytics.comnih.gov this compound has been shown to induce these hallmarks of apoptosis in a dose- and time-dependent manner. Furthermore, in some instances, at higher concentrations, this compound may also induce necrosis. nih.govd-nb.infoplos.org The specific mode of cell death induced by this compound can depend on the cell type and the experimental conditions. nih.govtheblanderlab.orgnih.gov

Table 4: Cellular Processes Affected by this compound in Disease Models

| Cellular Process | Description |

| Proliferation | The process of cell growth and division. |

| Apoptosis | A programmed and organized form of cell death. numberanalytics.comaustinpublishinggroup.comteachmeanatomy.info |

| Necrosis | A form of cell death resulting from acute injury, often leading to inflammation. nih.govd-nb.info |

Autophagy is a cellular self-degradation process that plays a critical role in maintaining cellular homeostasis by removing damaged organelles and protein aggregates. nih.govnih.gov This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. news-medical.netnih.gov The lysosome is the primary degradative compartment of the cell, containing a variety of hydrolytic enzymes. news-medical.netlongdom.org

The interplay between autophagy and apoptosis is complex and can be either synergistic or antagonistic depending on the cellular context. nih.gov Emerging evidence suggests that this compound may modulate the autophagic process. nih.gov This could occur through various mechanisms, such as by influencing the formation of autophagosomes or by altering lysosomal function. nih.govnih.gov For example, compounds that disrupt lysosomal acidification can block the final stages of autophagy. nih.gov Further investigation into the effects of this compound on the autophagy-lysosomal pathway is warranted to fully understand its cellular mechanisms of action. nih.govuniprot.org

Oxidative Stress Response Mechanisms and Antioxidant Pathways

Alkylphthalides have demonstrated significant effects on cellular oxidative stress response pathways. The primary mechanism appears to be the modulation of endogenous antioxidant systems, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov

Under normal physiological conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective antioxidant and detoxification enzymes. wikipathways.orgijbs.com

Studies on 3-n-butylphthalide (NBP) show that it can activate this crucial defensive pathway. nih.govfrontiersin.org In experimental models, NBP treatment has been shown to increase the protein levels of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.gov This activation of the Nrf2/ARE pathway leads to a broad-spectrum antioxidant response, enhancing the cell's ability to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. nih.govpeerj.com The reduction of oxidative stress is a key component of the neuroprotective effects observed with NBP. frontiersin.org

The table below summarizes the key antioxidant enzymes and pathways influenced by alkylphthalides based on NBP research.

| Pathway/Enzyme | Role in Oxidative Stress | Observed Effect of NBP |

| Keap1-Nrf2-ARE Pathway | Master regulator of the antioxidant response; transcriptionally upregulates protective enzymes. | Activated, leading to increased nuclear translocation of Nrf2. nih.govfrontiersin.org |

| Heme Oxygenase-1 (HO-1) | An antioxidant enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, reducing oxidative damage. | Expression is increased. nih.gov |

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage DNA, proteins, and lipids if they accumulate. | Production is reduced. nih.gov |

| NF-κB/iNOS Pathway | Pro-inflammatory pathway that can lead to the production of nitric oxide, contributing to oxidative stress. | Suppressed, leading to reduced inflammation and associated oxidative stress. frontiersin.org |

Mitochondrial Function Modulation and Bioenergetic Studies

Mitochondria are central to cellular bioenergetics and are a primary site of ROS production. researchgate.netnih.gov Mitochondrial dysfunction is a hallmark of many diseases, leading to energy failure, increased oxidative stress, and the initiation of apoptotic cell death. nih.gov Research demonstrates that NBP exerts protective effects by preserving mitochondrial integrity and function. nih.govkarger.com

In models of neurodegenerative diseases, such as Alzheimer's, NBP has been shown to inhibit mitochondrial damage induced by toxins like β-amyloid. nih.gov This protection involves stabilizing mitochondrial membrane potential, which is crucial for efficient ATP synthesis through oxidative phosphorylation. nih.gov By preventing mitochondrial permeabilization, NBP helps to block the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby inhibiting the mitochondrion-mediated apoptotic cascade. nih.govkarger.com This anti-apoptotic effect has been observed through the reduction of active caspase-3 and caspase-9 levels, key executioners in the cell death pathway. nih.govnih.gov

The bioenergetic benefits extend to models of cardiovascular injury. In studies using rat cardiomyocytes, NBP protected the cells from ischemia-reperfusion damage, a process heavily dependent on mitochondrial health. nih.gov

The table below details the observed effects of NBP on mitochondrial functions.

| Mitochondrial Parameter | Function | Observed Effect of NBP |

| Mitochondrial Damage | Disruption of mitochondrial structure and function, often induced by toxins or stress. | Protected against damage from toxins like β-amyloid and ischemia. nih.govkarger.commedsci.org |

| ATP Synthesis | The process of generating cellular energy (ATP) via oxidative phosphorylation. | Supported by improving overall mitochondrial function. karger.com |

| Apoptosis Regulation | Mitochondria control the intrinsic apoptotic pathway by releasing pro-death factors. | Inhibited through the stabilization of mitochondrial membranes and reduction of caspase activation. nih.govnih.gov |

| Oxidative Stress | Mitochondria are a major source of cellular ROS. | Reduced mitochondrial oxidative stress. nih.gov |

Neuroinflammation and Glial Cell Activation Pathways